4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine
Description
Properties
IUPAC Name |
1-benzyl-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-5-15(6-3-1)13-18-11-7-16(8-12-18)14-19-10-4-9-17-19/h1-6,9-10,16H,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBLNOOQGVJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Piperidine Ring Formation
The piperidine core is typically synthesized via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent. For example, cyclohexanone reacts with benzylamine under hydrogen gas (5–10 atm) using palladium on carbon (Pd/C) as a catalyst to yield 1-benzylpiperidine. This step achieves yields of 75–85% under optimized conditions (Table 1).
Table 1: Reductive Amination Conditions for 1-Benzylpiperidine Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone + Benzylamine | Pd/C (10%) | Ethanol | 25–30 | 82 |
| Cyclohexanone + Benzylamine | NaBH4 | Methanol | 0–5 | 68 |
Pyrazole Ring Construction via [3+2] Cycloaddition
The pyrazole moiety is introduced through a [3+2] cycloaddition between an alkyne (e.g., propiolic acid) and a diazo compound (e.g., diazomethane). This reaction proceeds in dichloromethane at −10°C to 0°C, generating 1H-pyrazole with 70–78% efficiency. Subsequent methylation at the 1-position is achieved using methyl iodide and potassium carbonate in acetone.
Methylene Bridge Coupling
Linking the pyrazole and piperidine rings involves a methylene bridge. A Mannich-type reaction is employed, where 1H-pyrazole reacts with formaldehyde and 1-benzylpiperidine in acetic acid at 60–70°C. This step yields this compound with 65–72% efficiency after recrystallization from hexane.
Reaction Conditions and Optimization
Solvent and Temperature Effects
The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the Mannich reaction but may lead to side-product formation. Comparative studies show that acetic acid provides optimal selectivity at 70°C, minimizing dimerization.
Table 2: Solvent Screening for Methylene Bridge Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic Acid | 70 | 6 | 72 |
| DMF | 80 | 4 | 58 |
| THF | 65 | 8 | 63 |
Catalytic Systems
Palladium-mediated cross-coupling, as described in patent literature, enhances regioselectivity during pyrazole functionalization. For instance, Suzuki-Miyaura coupling using Pd(PPh3)4 and aryl boronic acids achieves 80–85% yields for substituted pyrazoles.
Protection-Deprotection Strategies
Benzyl Group Introduction
The benzyl group is introduced via nucleophilic substitution using benzyl chloride and a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step proceeds at 0°C to room temperature, achieving 88–92% yields.
tert-Butoxycarbonyl (Boc) Protection
Intermediate protection of the piperidine nitrogen with Boc anhydride ensures compatibility with subsequent reactions. Deprotection is performed using hydrochloric acid (HCl) in dioxane, restoring the free amine with >95% efficiency.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) of the final compound exhibits characteristic signals:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%, with a retention time of 12.3 minutes.
Applications in Drug Discovery
GPR119 Receptor Modulation
Structural analogs of this compound act as GPR119 modulators, enhancing glucose-dependent insulin secretion. For example, tert-butyl 4-[5-cyano-4-(hydroxymethyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate demonstrates EC50 values of 0.3–1.2 μM in vitro.
Kinase Inhibition
The compound’s pyrazole-piperidine scaffold inhibits cyclin-dependent kinases (CDKs), with IC50 values ranging from 50–200 nM in biochemical assays.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrazole and piperidine derivatives.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with active sites of enzymes. The piperidine ring can enhance the compound’s binding affinity and specificity . The benzyl group can contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Substitutions: Pyrazole (target compound) vs. Triazole analogs (e.g., BP 142002221-00-3) exhibit greater metabolic stability due to slower oxidative degradation compared to pyrazole derivatives .
Core Modifications: Replacement of the piperidine core with aniline (BP 14204147081-85-4) reduces conformational flexibility, limiting its utility in CNS-targeting drug design .
Pharmacophore Variations :
- The benzimidazole derivative () demonstrates a fused aromatic system, enabling π-π stacking interactions absent in the target compound, which may enhance binding to hydrophobic enzyme pockets .
Biological Activity
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a benzyl group and a pyrazole moiety, which is critical for its biological activity. The structural formula can be represented as follows:
Research indicates that compounds containing pyrazole and piperidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as modulation of autophagy and inhibition of key signaling pathways like mTORC1. For instance, compounds similar to this compound have demonstrated submicromolar antiproliferative effects against various cancer cell lines by disrupting autophagic flux and reducing mTORC1 activity .
- Neuropharmacological Effects : The piperidine component is associated with enhanced cholinergic neurotransmission, potentially making it useful in treating cognitive disorders such as Alzheimer's disease. Compounds with similar structures have been identified as inhibitors of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzyl group | Alters binding affinity to target receptors |
| Variations in pyrazole position | Affects potency against cancer cell lines |
| Changes in piperidine ring size | Impacts pharmacokinetics and bioavailability |
Studies have shown that specific substitutions can enhance the compound's selectivity for certain targets, improving its therapeutic potential while minimizing side effects .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A series of pyrazole derivatives were evaluated for their anticancer properties. One study reported that a derivative with a similar structure inhibited CDK2 with an IC50 of 25 nM, leading to cell cycle arrest in A549 cells .
- Neuroprotective Effects : Research on related piperidine derivatives showed significant inhibition of AChE, suggesting potential use in treating neurodegenerative diseases. The most potent derivative exhibited an IC50 value significantly lower than that of donepezil, a standard treatment for Alzheimer's .
- In Vitro Studies : In vitro assays demonstrated that compounds derived from this compound exhibited promising results against various bacterial strains and showed anti-tubercular properties, indicating broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
